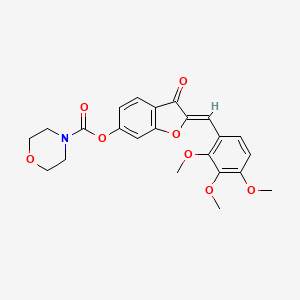

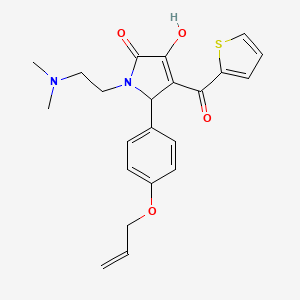

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO8 and its molecular weight is 441.436. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives with CNS Activity Potential : The compound is used in the synthesis of derivatives that may possess CNS (Central Nervous System) activity. This includes the synthesis of trimethoxybenzyl derivatives with potential biological applications (Abo-Sier, Badran, & Khalifa, 1977).

Formation of Novel Compounds through Chemical Reactions : The compound undergoes various chemical reactions to form new substances. For example, it reacts with mercapto acetic acid in the presence of zinc chloride, leading to the formation of derivatives with unique chemical structures (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Involvement in Oxidative Cyclization-Alkoxycarbonylation Reactions : It is involved in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This method is used to synthesize various heterocyclic derivatives, showcasing the compound's utility in complex chemical syntheses (Bacchi et al., 2005).

Formation of Zwitterionic Dithiocarboxylates : The compound contributes to the formation of zwitterionic dithiocarboxylates, which are used in the chemisorption on gold substrates. This indicates its potential application in surface chemistry and material science (Siemeling et al., 2012).

Synthesis of Luotonin A Derivatives : It is used in the selective synthesis of Luotonin A derivatives, highlighting its role in the synthesis of complex organic molecules with potential pharmacological applications (Atia et al., 2017).

Pharmacological and Biological Applications

Potential for Pharmacological Applications : Some derivatives of the compound, particularly those with the morpholine group, have shown tranquillizing and analgesic effects with low toxicity. This suggests its utility in the development of new pharmacological agents (Vargha et al., 1962).

Antifungal Activity : Derivatives containing the morpholine moiety have displayed significant antifungal activity against specific fungi. This demonstrates the compound's potential in the synthesis of antifungal agents (Qu et al., 2015).

Potential in Metal-Organic Frameworks : The compound is involved in the synthesis of metal-organic frameworks (MOFs) that are effective in removing anionic dyes from aqueous solutions. This suggests its applicability in environmental chemistry and wastewater treatment (Zhao et al., 2020).

properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO8/c1-27-17-7-4-14(21(28-2)22(17)29-3)12-19-20(25)16-6-5-15(13-18(16)32-19)31-23(26)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPBZUMGGDYQPB-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)